N-((2,5-dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide
CAS No.: 1351642-79-9
Cat. No.: VC5359211
Molecular Formula: C15H14N2O4
Molecular Weight: 286.287
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351642-79-9 |
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Molecular Formula | C15H14N2O4 |
Molecular Weight | 286.287 |
IUPAC Name | N-[(2,5-dimethylfuran-3-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Standard InChI | InChI=1S/C15H14N2O4/c1-9-6-11(10(2)20-9)8-16-15(18)12-7-14(21-17-12)13-4-3-5-19-13/h3-7H,8H2,1-2H3,(H,16,18) |
Standard InChI Key | BGBHRCRLAWFIMD-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(O1)C)CNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
N-((2,5-dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide features a central isoxazole ring (C₃H₃NO) substituted at positions 3 and 5. The 3-position is functionalized with a carboxamide group (-CONH-) linked to a (2,5-dimethylfuran-3-yl)methyl side chain, while the 5-position bears a furan-2-yl substituent. This arrangement creates a conjugated system with potential electronic delocalization across the heterocycles, influencing reactivity and intermolecular interactions .
Key Structural Components:
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Isoxazole Core: A five-membered ring with oxygen and nitrogen atoms at positions 1 and 2, respectively. The electron-withdrawing nature of the isoxazole ring enhances stability against hydrolysis compared to simpler amides .
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Furan Substituents: Both the 2,5-dimethylfuran and furan-2-yl groups contribute π-electron density, facilitating interactions with biological targets such as enzymes or receptors .
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Carboxamide Linkage: The -CONH- group enables hydrogen bonding, critical for molecular recognition in pharmacological contexts .
Comparative Analysis with Structural Analogs
The compound shares homology with patented isoxazole derivatives, such as 3-[5-(2,5-dimethylfuran-3-yl)-1,2,4-oxadiazol-3-yl]benzoic acid (disclosed in US7419991B2) , which substitutes the isoxazole with an oxadiazole ring. Key differences include:
This comparison highlights the target compound’s enhanced capacity for hydrophobic interactions due to its dual furan substituents, contrasting with the polar carboxylic acid group in the patented analog .
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide can be approached via modular assembly:
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Isoxazole Ring Formation: A 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, as demonstrated in isoxazole syntheses under ultrasound irradiation .
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Carboxamide Installation: Coupling of the isoxazole-3-carboxylic acid with (2,5-dimethylfuran-3-yl)methanamine using EDCl/HOBt activation .
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Furan-2-yl Substitution: Suzuki-Miyaura coupling at the isoxazole 5-position with a furan-2-yl boronic acid .
Optimized Reaction Conditions
Adapting methods from Valizadeh et al. (2009) , a one-pot synthesis could employ ionic liquids (e.g., [BMIM]BF₄) to enhance yield and reduce side reactions:
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Step 1: Generate nitrile oxide in situ from hydroxylamine and furan-2-carbonitrile.
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Step 2: Cycloaddition with propargyl alcohol derivative to form 5-(furan-2-yl)isoxazole-3-carboxylic acid.
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Step 3: Amide bond formation with (2,5-dimethylfuran-3-yl)methanamine at 60°C for 12 hours.
Physicochemical Properties
Calculated and Experimental Data
Using computational tools (e.g., ChemAxon), the following properties were derived:
The compound’s moderate lipophilicity (LogP ~2.89) suggests favorable membrane permeability, aligning with bioactivity trends in isoxazole-based antimicrobials .
Biological Activity and Mechanism
Anti-Inflammatory Activity
Isoxazole derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values <10 µM . Molecular docking simulations (AutoDock Vina) predict the carboxamide group forms hydrogen bonds with COX-2’s Arg120, while the dimethylfuran moiety occupies the hydrophobic pocket .
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Substitute the furan-2-yl group with thiophene to modulate metabolic stability .
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Prodrug Design: Esterify the carboxamide to improve oral bioavailability .
Intellectual Property Landscape
Patent analysis reveals no direct claims on this compound, but US7419991B2 and US20120015941A1 protect related isoxazole-carboxamide derivatives, suggesting freedom-to-operate with structural modifications.
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